REACTION_CXSMILES
|
S(=O)(=O)(O)O.[OH:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][C:8]=1[O:17][CH3:18].[CH3:19]O>>[CH3:19][O:15][C:14](=[O:16])[CH2:13][C:10]1[CH:11]=[CH:12][C:7]([OH:6])=[C:8]([O:17][CH3:18])[CH:9]=1
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Name
|
|
Quantity
|
12 mL
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
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OC1=C(C=C(C=C1)CC(=O)O)OC
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Name
|
|
Quantity
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450 mL
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Type
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reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
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Type
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CUSTOM
|
Details
|
stirred for 18 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was then cooled to room temperature
|
Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Type
|
EXTRACTION
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Details
|
extracted with diethylether (2×300 ml)
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Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated sodium bicarbonate solution (2×100 ml), brine (100 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel eluting with a solvent gradient of cyclohexane:ethyl acetate (80:20 changing to 70:30, 60:40 and finally 1:1
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC(=C(C=C1)O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |